molecular formula C15H17F3N2O4 B2654614 Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid CAS No. 2551116-10-8

Spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B2654614
CAS No.: 2551116-10-8
M. Wt: 346.306
InChI Key: JHNJJBUPKOYUPU-UHFFFAOYSA-N
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Description

Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one;2,2,2-trifluoroacetic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a benzoxazine ring fused with an azepane ring, and its association with trifluoroacetic acid. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one typically involves the cyclization of 4-hydroxy-4-[2-(N-substituted carbamoyl)aminophenyl]piperidine derivatives. This cyclization can be achieved by treating the derivatives with strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures (65-80°C) . The reaction conditions are crucial for ensuring the successful formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, while the azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides for the benzoxazine ring; nucleophiles like amines or thiols for the azepane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoxazine or azepane rings.

Scientific Research Applications

Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effects are believed to be mediated through the inhibition of certain enzymes or receptors involved in blood pressure regulation . The compound’s structural rigidity and stability allow it to effectively bind to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1H-3,1-benzoxazine-4,4’-azepane]-2-one is unique due to its combination of a benzoxazine ring and an azepane ring, which imparts distinct chemical and biological properties. Its association with trifluoroacetic acid further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

spiro[1H-3,1-benzoxazine-4,4'-azepane]-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.C2HF3O2/c16-12-15-11-5-2-1-4-10(11)13(17-12)6-3-8-14-9-7-13;3-2(4,5)1(6)7/h1-2,4-5,14H,3,6-9H2,(H,15,16);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNJJBUPKOYUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)C3=CC=CC=C3NC(=O)O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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